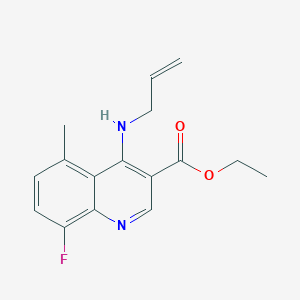
N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide: is a chemical compound that belongs to the quinoline class of heterocyclic aromatic organic compounds Quinolines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be used to convert the quinoline to its corresponding hydroquinoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, such as 6-methoxy-2-methylquinoline-4-carbonyl chloride.
Reduction: Hydroquinoline derivatives, such as 6-methoxy-2-methylquinoline-4-carboxylic acid.
Substitution: Substituted quinolines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.
Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for such applications.
Wirkmechanismus
The mechanism by which N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Vergleich Mit ähnlichen Verbindungen
N-(1-cyanocyclopropyl)-2-methylquinoline-4-carboxamide: Similar structure but lacks the methoxy group.
N-(1-cyanocyclopropyl)-6-methoxyquinoline-4-carboxamide: Similar structure but lacks the methyl group.
N-(1-cyanocyclopropyl)-2-methyl-6-hydroxyquinoline-4-carboxamide: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness: N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide stands out due to its combination of methoxy and methyl groups, which can influence its reactivity and biological activity. This unique combination allows for a broader range of applications compared to its analogs.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-7-13(15(20)19-16(9-17)5-6-16)12-8-11(21-2)3-4-14(12)18-10/h3-4,7-8H,5-6H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJUSZXZZGLEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2985327.png)



![Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/new.no-structure.jpg)
![2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2985334.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2985337.png)
amine](/img/structure/B2985342.png)


